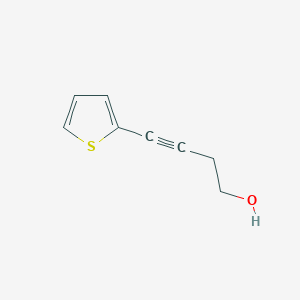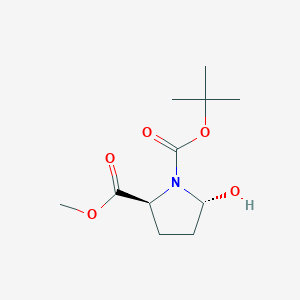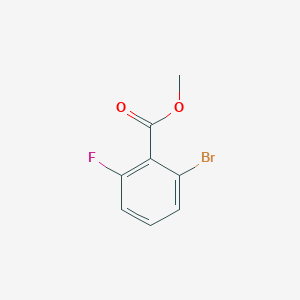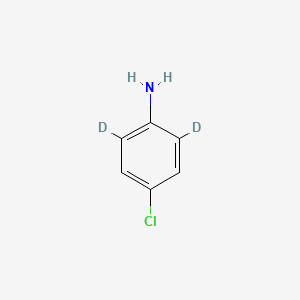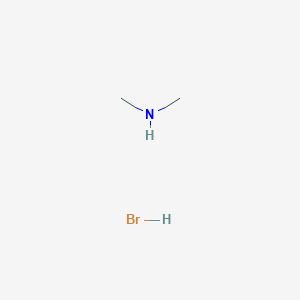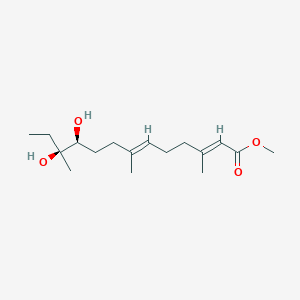
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate is a complex organic compound with the molecular formula C17H30O4 This compound is characterized by its unique structure, which includes two hydroxyl groups and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,6E,10S,11S)-7-Ethyl-10-[(methylsulfonyl)oxy]-11-hydroxy-3,11-dimethyl-2,6-tridecadienoic acid methyl ester
- 2-[(2E,6E,10S,11S)-10,11-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,14-trienyl]-6-methylbenzene-1,4-diol
Uniqueness
What sets methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate apart from similar compounds is its specific arrangement of hydroxyl groups and double bonds. This unique structure allows it to participate in a distinct set of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H30O4 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate |
InChI |
InChI=1S/C17H30O4/c1-6-17(4,20)15(18)11-10-13(2)8-7-9-14(3)12-16(19)21-5/h8,12,15,18,20H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17-/m0/s1 |
Clé InChI |
HOXCGKWFRCVENH-FOUREKQHSA-N |
SMILES isomérique |
CC[C@@](C)([C@H](CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)O)O |
SMILES canonique |
CCC(C)(C(CCC(=CCCC(=CC(=O)OC)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


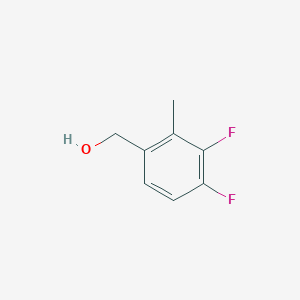
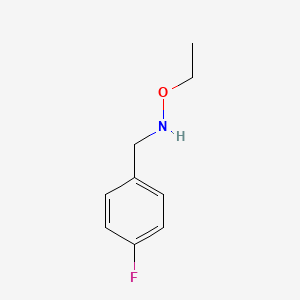
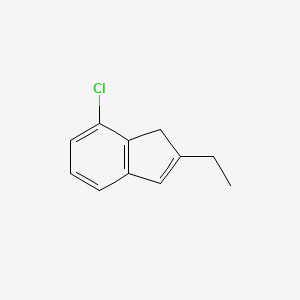
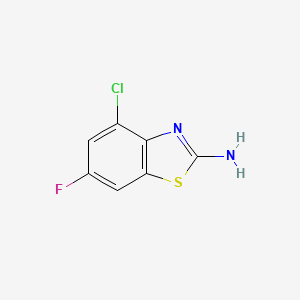
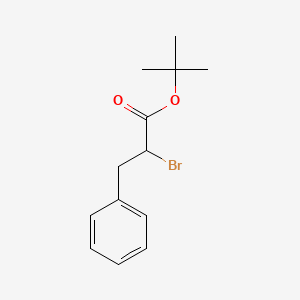
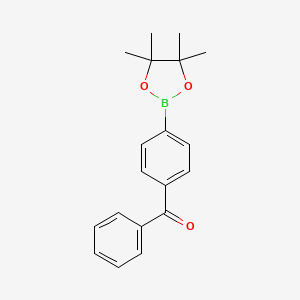
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)
